

Dibutyltin diacetate synthesis from dibutyltin oxide and acetic acid.

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Compound of Interest

Compound Name: *Dibutyltin diacetate*

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Synthesis of Dibutyltin Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

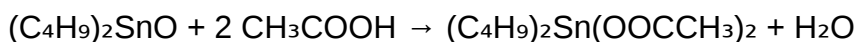
This in-depth technical guide details the synthesis of **dibutyltin diacetate** from dibutyltin oxide and acetic acid. The document provides comprehensive experimental protocols, quantitative data, and mechanistic insights to support research and development in chemistry and drug development.

Introduction

Dibutyltin diacetate (DBTDA) is an organotin compound widely utilized as a catalyst in various chemical reactions, including the production of polyurethanes and silicones.^[1] Its synthesis from dibutyltin oxide and acetic acid is a common and efficient method. This guide presents a detailed procedure for this synthesis, along with key analytical data for product characterization.

Reaction Scheme and Mechanism

The synthesis of **dibutyltin diacetate** from dibutyltin oxide and acetic acid is a direct esterification reaction. The overall reaction is as follows:



The reaction is believed to proceed via a Lewis acid-catalyzed mechanism. The tin atom in dibutyltin oxide acts as a Lewis acid, coordinating to the carbonyl oxygen of acetic acid. This coordination increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the oxygen atom of another acetic acid molecule or the dibutyltin oxide itself, leading to the formation of the diacetate and water.

Experimental Protocol

This protocol is adapted from established synthesis methodologies and provides a clear, step-by-step procedure for the preparation of **dibutyltin diacetate**.^[2]

3.1. Materials and Equipment

- Reactants:
 - Dibutyltin oxide ((C₄H₉)₂SnO)
 - Glacial acetic acid (CH₃COOH)
- Equipment:
 - Reaction kettle with a stirring device and heating mantle
 - Condenser
 - Vacuum pump
 - Receiving flask
 - Standard laboratory glassware

3.2. Procedure

- Charging the Reactor: Charge the reaction kettle with an excess of glacial acetic acid. The recommended molar ratio of acetic acid to dibutyltin oxide is between 4:1 and 6:1.^[2]
- Addition of Dibutyltin Oxide: Begin stirring the acetic acid at a moderate speed (150-250 rpm) and gradually add the dibutyltin oxide to the reactor.^[2]

- Reaction: Heat the mixture to 60-80°C and maintain this temperature for 1-2 hours, or until the dibutyltin oxide has completely dissolved.[\[2\]](#)
- Removal of Excess Acetic Acid (Step 1): Apply a vacuum to the system and heat the mixture to 105°C. Once this temperature is reached, stop heating but maintain the vacuum for 20-30 minutes to distill off the bulk of the excess acetic acid.[\[2\]](#)
- Removal of Excess Acetic Acid (Step 2): Resume heating to 110°C and maintain this temperature under vacuum for 2-3.5 hours, or until no more low-boiling substances are distilled off.[\[2\]](#)
- Product Isolation: Cool the reaction mixture and discharge the liquid product, which is **dibutyltin diacetate**.

Data Presentation

Table 1: Reaction Parameters

Parameter	Value	Reference
Molar Ratio (Acetic Acid : Dibutyltin Oxide)	4:1 to 6:1	[2]
Stirring Speed	150 - 250 rpm	[2]
Reaction Temperature	60 - 80 °C	[2]
Reaction Time	1 - 2 hours	[2]
Vacuum Distillation Temperature (Step 1)	105 °C	[2]
Vacuum Distillation Time (Step 1)	20 - 30 minutes	[2]
Vacuum Distillation Temperature (Step 2)	110 °C	[2]
Vacuum Distillation Time (Step 2)	2 - 3.5 hours	[2]

Table 2: Physical and Chemical Properties of **Dibutyltin Diacetate**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₄ O ₄ Sn	[3]
Molecular Weight	351.03 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[4]
Melting Point	7-10 °C	[3]
Boiling Point	142-145 °C at 10 mmHg	[3]
Density	1.32 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.471	[3]
Solubility	Soluble in organic solvents (e.g., benzene, toluene, ethanol, acetone), insoluble in water.	[4]

Table 3: Spectroscopic Data for **Dibutyltin Diacetate**

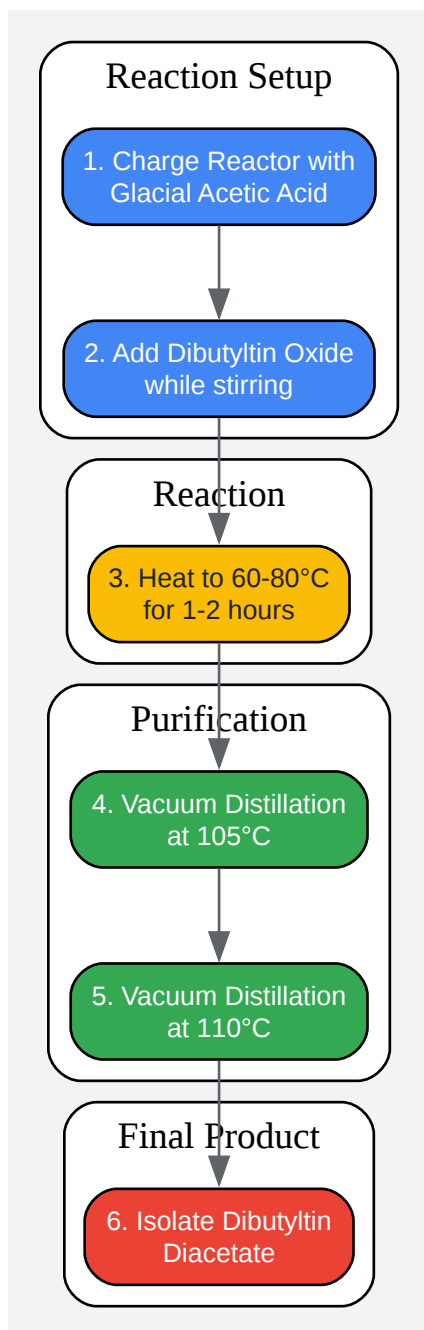
Spectroscopic Technique	Key Peaks and Assignments
¹ H NMR	Signals corresponding to the butyl groups (CH ₃ , CH ₂ , CH ₂ , Sn-CH ₂) and the acetate group (CH ₃).
¹³ C NMR	Resonances for the carbon atoms of the butyl chains and the carbonyl and methyl carbons of the acetate groups.
IR Spectroscopy	Characteristic strong absorption bands for the C=O stretching of the acetate groups and C-H stretching of the butyl groups.

Visualizations



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Caption: Reaction pathway for the synthesis of **dibutyltin diacetate**.



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Caption: Experimental workflow for **dibutyltin diacetate** synthesis.

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